molecular formula C12H8Cl2N2O4S B14584187 Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- CAS No. 61072-85-3

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)-

Katalognummer: B14584187
CAS-Nummer: 61072-85-3
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: QRNYJNSTTIPYEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- is an organic compound with the molecular formula C12H8Cl2N2O4S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques may also be explored to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-tumor properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the concentration of bicarbonate ions and an increase in the concentration of carbon dioxide in the blood. This mechanism has been exploited in various applications, including the treatment of glaucoma, epilepsy, and altitude sickness.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, 2,5-dichloro-N-(2-nitrophenyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential therapeutic applications make it a compound of significant interest in scientific research.

Eigenschaften

CAS-Nummer

61072-85-3

Molekularformel

C12H8Cl2N2O4S

Molekulargewicht

347.2 g/mol

IUPAC-Name

2,5-dichloro-N-(2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-5-6-9(14)12(7-8)21(19,20)15-10-3-1-2-4-11(10)16(17)18/h1-7,15H

InChI-Schlüssel

QRNYJNSTTIPYEA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.